7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-(phenylmethyl)-
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Overview
Description
6-Benzyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family.
Preparation Methods
The synthesis of 6-Benzyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with benzylamine, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The reaction conditions often require heating and the use of an inert atmosphere to prevent oxidation.
Chemical Reactions Analysis
6-Benzyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of 6-Benzyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the reduction of inflammation in affected tissues.
Comparison with Similar Compounds
6-Benzyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can be compared to other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring, which may exhibit different pharmacological properties.
The uniqueness of 6-Benzyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one lies in its specific substitution pattern, which confers distinct biological activities and makes it a valuable scaffold for drug development .
Properties
CAS No. |
80030-90-6 |
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Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
6-benzyl-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C13H12N4O/c1-9-11-12(16-15-9)13(18)17(8-14-11)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,16) |
InChI Key |
FBZSXEMKESNDEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C(=O)N(C=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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